![molecular formula C12H7Cl2NS B14516002 6,7-Dichloro-4-methylthieno[2,3-B]quinoline CAS No. 62452-37-3](/img/structure/B14516002.png)
6,7-Dichloro-4-methylthieno[2,3-B]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Dichloro-4-methylthieno[2,3-B]quinoline is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by the presence of chlorine atoms at the 6th and 7th positions, a methyl group at the 4th position, and a thieno ring fused to the quinoline core. The molecular formula of this compound is C11H6Cl2NS, and it has a molecular weight of approximately 258.14 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dichloro-4-methylthieno[2,3-B]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6,7-dichloroquinoline with a thieno precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
6,7-Dichloro-4-methylthieno[2,3-B]quinoline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoline derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups replacing the chlorine atoms.
Applications De Recherche Scientifique
6,7-Dichloro-4-methylthieno[2,3-B]quinoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 6,7-Dichloro-4-methylthieno[2,3-B]quinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,7-Dichloroquinoline: Similar in structure but lacks the thieno ring.
2,4-Dichloro-6,7-dimethoxyquinazoline: Contains additional methoxy groups and a different ring structure.
Uniqueness
6,7-Dichloro-4-methylthieno[2,3-B]quinoline is unique due to the presence of the thieno ring fused to the quinoline core, which imparts distinct chemical and biological properties. This structural feature differentiates it from other quinoline derivatives and contributes to its specific applications and activities .
Propriétés
Numéro CAS |
62452-37-3 |
|---|---|
Formule moléculaire |
C12H7Cl2NS |
Poids moléculaire |
268.2 g/mol |
Nom IUPAC |
6,7-dichloro-4-methylthieno[2,3-b]quinoline |
InChI |
InChI=1S/C12H7Cl2NS/c1-6-7-2-3-16-12(7)15-11-5-10(14)9(13)4-8(6)11/h2-5H,1H3 |
Clé InChI |
FSBHKHIPUALVTG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C=CSC2=NC3=CC(=C(C=C13)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


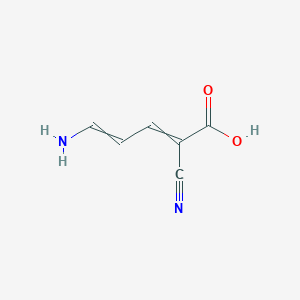
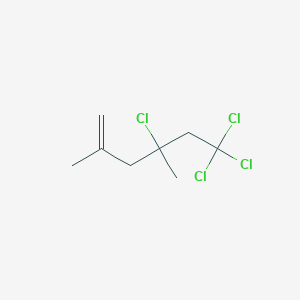
![3-Methyl-1,2-diphenylbicyclo[3.1.0]hex-2-ene](/img/structure/B14515936.png)

![N-[(Benzyloxy)carbonyl]-L-alanyl-L-alanyl-D-alanine](/img/structure/B14515960.png)
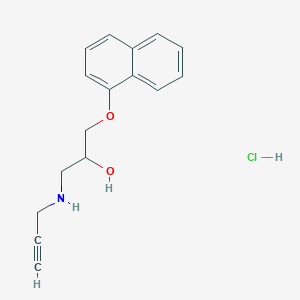




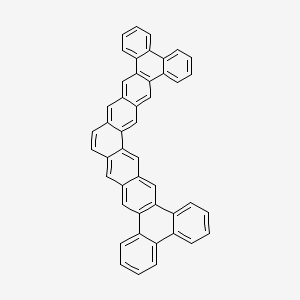
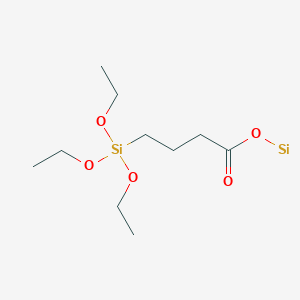
![5-[(2-Amino-4-nitrophenyl)sulfanyl]-4-chloropyridazin-3(2H)-one](/img/structure/B14516017.png)

